

Kinase Profile of (aS)-PH-797804: A Comparative Analysis

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Compound of Interest

Compound Name: (aS)-PH-797804

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of the p38 mitogen-activated protein kinase (MAPK) inhibitor, **(aS)-PH-797804**, with other well-known p38 MAPK inhibitors, BIRB-796 and SB203580. The information is presented to aid in the evaluation of these compounds for research and drug development purposes.

(aS)-PH-797804 is a potent and highly selective inhibitor of p38 α and p38 β MAP kinases.[1][2] Its exceptional selectivity is attributed to its unique binding mode to the kinase hinge region.[3][4] This guide summarizes the available kinase profiling data, details the experimental protocols for kinase inhibition assays, and provides a visual representation of the p38 MAPK signaling pathway and a general experimental workflow.

Comparative Kinase Profiling

The following tables summarize the inhibitory activity of **(aS)-PH-797804** and two other widely used p38 MAPK inhibitors, BIRB-796 and SB203580, against the p38 MAPK isoforms and a selection of other kinases.

Table 1: Potency against p38 MAPK Isoforms

Compound	p38 α (MAPK14) IC ₅₀ (nM)	p38 β (MAPK11) IC ₅₀ (nM)	p38 γ (MAPK12) IC ₅₀ (nM)	p38 δ (MAPK13) IC ₅₀ (nM)
(aS)-PH-797804	26	102[2]	>100-fold selective vs α / β [1]	>100-fold selective vs α / β [1]
BIRB-796	38	65[5]	200[5]	520[5]
SB203580	50[6]	500[6]	-	-

Table 2: Selectivity Profile against a Broader Kinase Panel

While a comprehensive, quantitative kinome scan for **(aS)-PH-797804** is not publicly available, multiple sources confirm its high selectivity. It has been reported to have a greater than 500-fold selectivity ratio against a large panel of kinases.[3][4] The table below lists kinases for which **(aS)-PH-797804** has shown minimal inhibitory activity, alongside available data for BIRB-796 and SB203580 for comparison.

Kinase Target	(aS)-PH-797804 IC ₅₀ (μM)	BIRB-796 IC ₅₀ (μM)	SB203580 IC ₅₀ (μM)
JNK2	>100	0.098	-
ERK2	>200	-	-
CDK2	>200[2]	-	-
IKK1	>200[2]	-	-
IKK2	>200[2]	-	-
MAPKAP-K2	>200[2]	-	~0.07[7]
MSK1	>164[2]	-	-
c-Raf-1	-	1.4	-
B-Raf	-	0.083[5]	-
Abl	-	14.6[5]	-
LCK	-	-	>10[6]
GSK-3β	-	-	>10[6]
PKBα	-	-	>10[6]

Experimental Protocols

The following section details a general protocol for a radiometric kinase assay, a common method for determining the inhibitory activity of compounds against specific kinases.

Radiometric Kinase Assay Protocol

This protocol outlines the steps for measuring the activity of a specific kinase in the presence of an inhibitor.[8]

Materials:

- Purified recombinant kinase

- Kinase-specific peptide substrate
- [γ - ^{32}P]ATP (radiolabeled ATP)
- Non-radiolabeled ATP
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM DTT)
- Test compound (**(aS)-PH-797804** or other inhibitors) dissolved in DMSO
- Phosphocellulose paper (e.g., P81)
- Wash buffer (e.g., 0.5% phosphoric acid)
- Scintillation fluid
- Scintillation counter

Procedure:

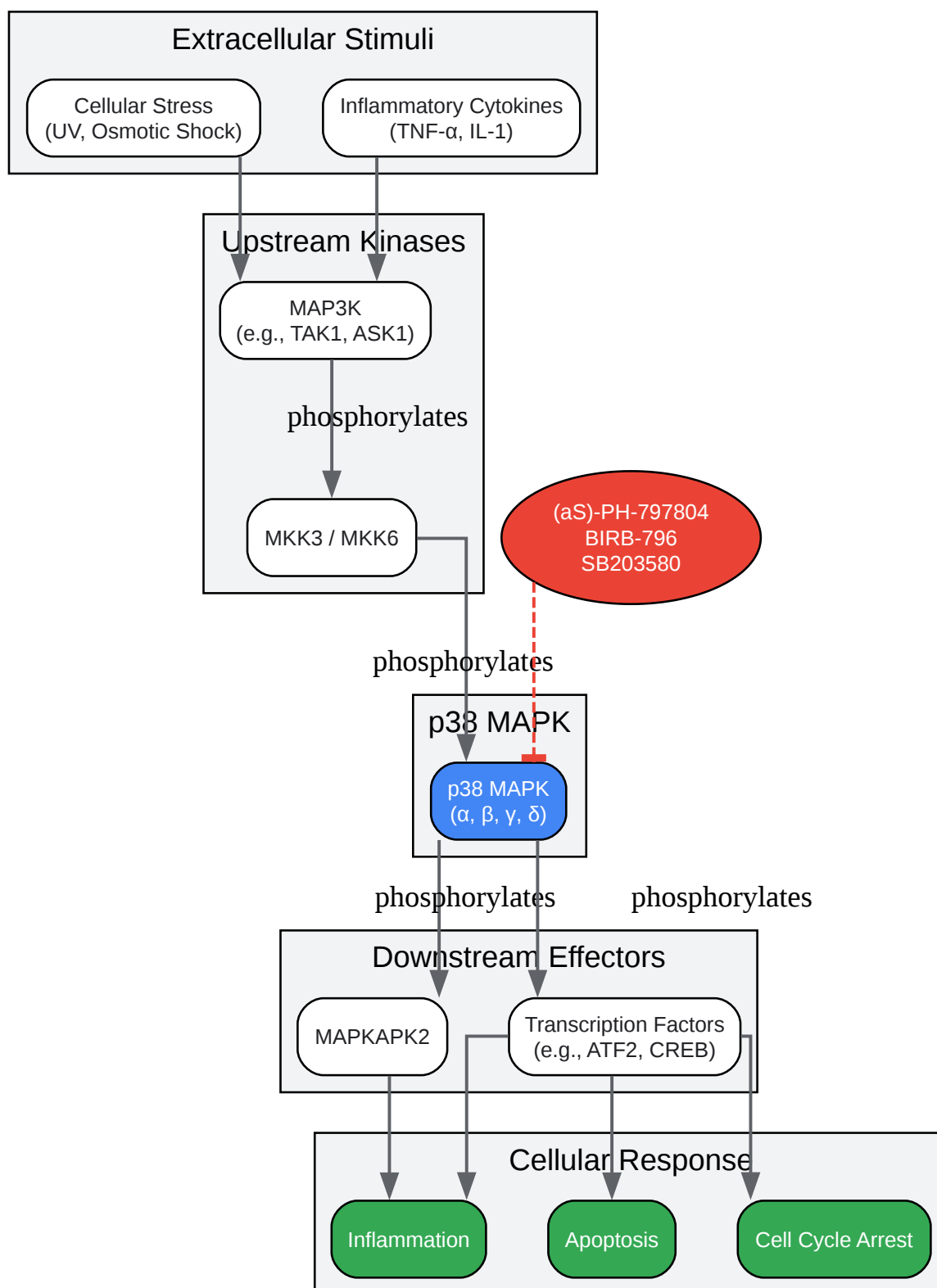
- **Reaction Setup:** Prepare a reaction mixture containing the kinase, its specific peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.
- **Initiation:** Initiate the kinase reaction by adding a mixture of [γ - ^{32}P]ATP and non-radiolabeled ATP.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes) to allow for the phosphorylation of the substrate.
- **Termination:** Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted ATP will not.
- **Washing:** Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ - ^{32}P]ATP.
- **Quantification:** Place the washed and dried phosphocellulose paper into a vial with scintillation fluid.

- **Measurement:** Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
- **Data Analysis:** Calculate the percentage of kinase inhibition for each concentration of the test compound compared to a control reaction without the inhibitor. Determine the IC_{50} value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Visualizations

p38 MAPK Signaling Pathway

The following diagram illustrates the key components of the p38 MAPK signaling cascade. This pathway is activated by various cellular stressors and inflammatory cytokines, leading to the activation of downstream transcription factors and other kinases.[\[9\]](#)[\[10\]](#)

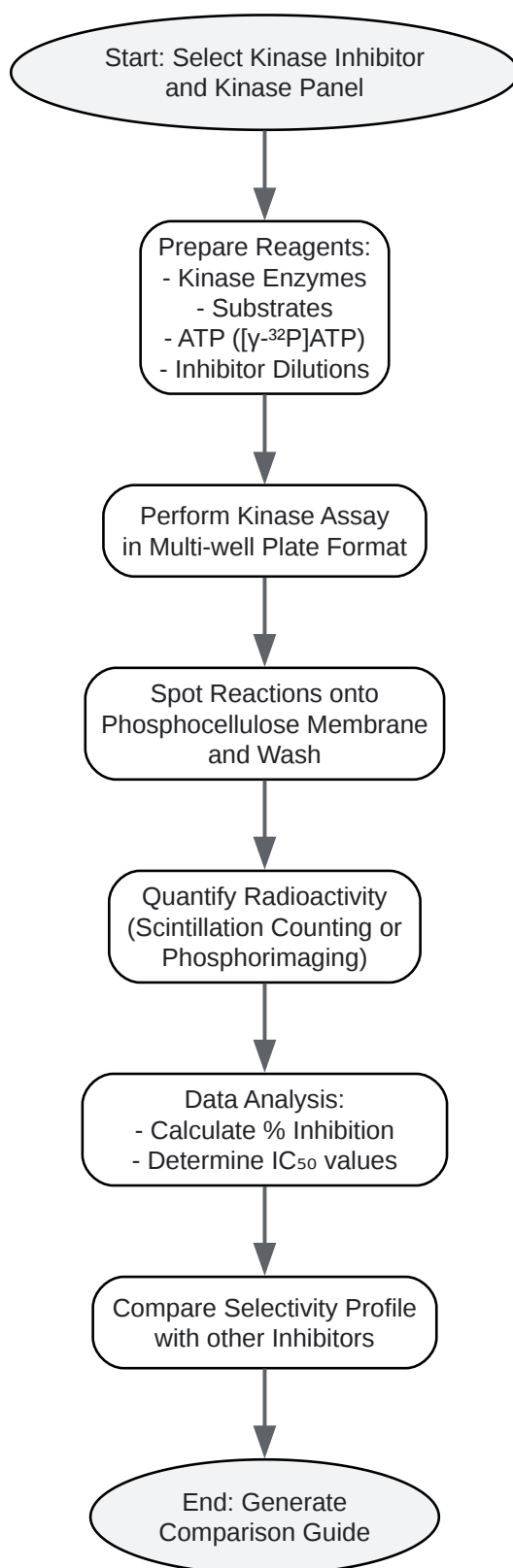


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Caption: The p38 MAPK signaling pathway.

Experimental Workflow for Kinase Inhibitor Profiling

This diagram outlines a general workflow for evaluating the selectivity of a kinase inhibitor against a panel of kinases.



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